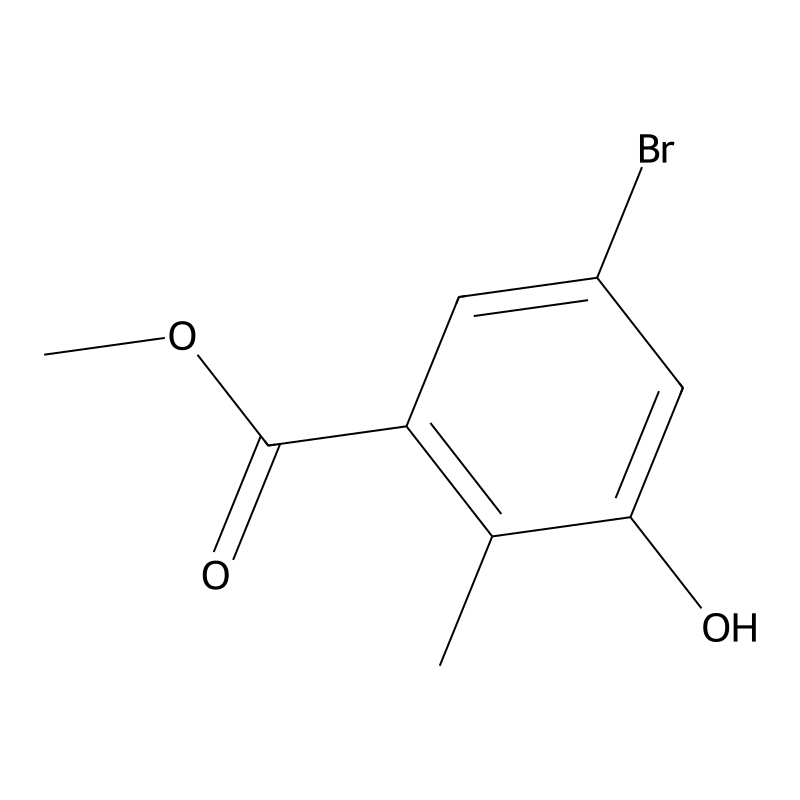Methyl 5-bromo-3-hydroxy-2-methylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 5-bromo-3-hydroxy-2-methylbenzoate is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a methyl ester group attached to the benzene ring. Its structural formula indicates that it possesses unique properties that make it valuable in various chemical and biological applications. The presence of the bromine atom and hydroxyl group contributes to its reactivity, while the methyl ester enhances its solubility in organic solvents, making it a useful intermediate in organic synthesis and pharmaceutical research.
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in compounds such as methyl 5-bromo-3-oxo-2-methylbenzoate.
- Reduction: The ester group can be reduced to form an alcohol, leading to products like methyl 5-bromo-3-hydroxy-2-methylbenzyl alcohol.
- Substitution: The bromine atom can be substituted with various nucleophiles, yielding different derivatives depending on the nucleophile used, such as amines or thiols.
Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used for oxidation reactions.
- Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction processes.
- Substitution Conditions: Nucleophilic substitution reactions often utilize sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Research indicates that methyl 5-bromo-3-hydroxy-2-methylbenzoate exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures may interact with specific molecular targets, modulating enzyme activities or receptor functions. The unique arrangement of functional groups in this compound enhances its binding affinity and specificity towards biological targets.
Methyl 5-bromo-3-hydroxy-2-methylbenzoate can be synthesized through various methods:
- Bromination of Methyl 3-hydroxy-2-methylbenzoate: This method involves treating methyl 3-hydroxy-2-methylbenzoate with bromine in the presence of a catalyst under controlled temperature conditions to achieve selective bromination at the desired position on the benzene ring.
- Industrial Production: In industrial settings, large-scale bromination reactions may be conducted using automated systems to optimize reaction parameters such as temperature and pressure, ensuring high yield and purity of the final product .
Methyl 5-bromo-3-hydroxy-2-methylbenzoate finds applications across various fields:
- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
- Biological Studies: Investigated for potential therapeutic applications due to its biological activity.
- Pharmaceutical Industry: Explored for drug development and formulation purposes.
- Specialty Chemicals Production: Used in manufacturing specialty chemicals and materials .
The interaction studies of methyl 5-bromo-3-hydroxy-2-methylbenzoate focus on its mechanism of action within biological systems. The compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of the bromine and hydroxyl groups is crucial for these interactions, potentially leading to modulation of physiological effects .
Several compounds share structural similarities with methyl 5-bromo-3-hydroxy-2-methylbenzoate. Notable examples include:
- Methyl 3-hydroxy-2-methylbenzoate
- Methyl 5-bromo-2-methylbenzoate
- Methyl 3-bromo-2-methylbenzoate
- Methyl 3-hydroxy-5-methylbenzoate
Uniqueness
Methyl 5-bromo-3-hydroxy-2-methylbenzoate is distinct due to its specific arrangement of functional groups. This configuration imparts unique chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further research and application in various scientific fields .








